![molecular formula C8H16N2 B2828593 Decahydro-1,5-naphthyridine CAS No. 933687-81-1](/img/structure/B2828593.png)
Decahydro-1,5-naphthyridine
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Overview
Description
Decahydro-1,5-naphthyridine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 . It is typically stored at room temperature and appears as a powder .
Synthesis Analysis
Decahydro-1,5-naphthyridines can be prepared by reducing the respective naphthyridines with sodium and ethanol . Another method involves the reduction of 1,5-naphthyridine with platinum oxide in an acid solution, which results in a separable mixture of trans- and cis-decahydro-1,5-naphthyridine .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis
Decahydro-1,5-naphthyridines can be easily oxidized to the aromatic 1,5-naphthyridines . The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular formula is C8H16N2 and it has a molecular weight of 140.23 .Scientific Research Applications
Synthesis and Structural Properties Decahydro-1,5-naphthyridine and its isomers have been synthesized through various methods, such as reduction of naphthyridines with sodium and ethanol. Notably, reduction of 1,5-naphthyridine has yielded a mixture of trans- and cis-decahydro-1,5-naphthyridine. The distinction between these isomers was facilitated by proton magnetic resonance spectroscopy (Armarego, 1967).
Medicinal Chemistry and Biological Activities 1,5-Naphthyridine derivatives, including decahydro variants, are significant in medicinal chemistry due to their wide range of biological activities. These activities include anti-HIV properties, as seen in some trans-decahydro-1,6-naphthyridine derivatives (Esipova et al., 2006). Moreover, the broader family of 1,5-naphthyridines exhibits potential in various therapeutic applications, such as in neurological disorders, antimicrobial, anticancer, and anti-inflammatory treatments (Madaan et al., 2015).
Chemical Reactivity and Applications The reactivity of 1,5-naphthyridines with various reagents and their applications in forming metal complexes has been extensively studied. These compounds are involved in oxidations, reductions, cross-coupling reactions, and other chemical modifications, which broaden their utility in different fields, including organic synthesis and material science (Fuertes et al., 2020).
Ligands for Metal Complexes Formation 1,5-Naphthyridine, including its decahydro variant, has been used in constructing bidentate and tridentate ligands for Ru(II) complexes. These complexes exhibit unique properties that are valuable in various applications, such as in catalysis and material science (Singh & Thummel, 2009).
Insecticidal Activities 1,8-Naphthyridine derivatives, closely related to this compound, have shown significant insecticidal activities, indicating their potential use in agricultural and pest control applications (Hou et al., 2017).
Safety and Hazards
Future Directions
The synthesis and reactivity of 1,5-naphthyridine derivatives, including Decahydro-1,5-naphthyridine, have been a topic of interest in the field of medicinal chemistry over the past 18 years . These compounds exhibit a variety of biological activities, making them significant in the development of new therapeutic agents . Future research may focus on exploring these biological activities further and developing more efficient synthesis methods.
Mechanism of Action
Target of Action
Decahydro-1,5-naphthyridine is a derivative of 1,5-naphthyridine . The 1,5-naphthyridine derivatives are known to exhibit a variety of biological activities, indicating their significant importance in the field of medicinal chemistry . .
Mode of Action
It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that this compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s known that tetrahydro- and decahydro-1,5-naphthyridines can be easily oxidized to the aromatic 1,5-naphthyridines . This suggests that this compound might be involved in oxidation reactions within biochemical pathways.
Result of Action
It’s known that 1,6-naphthyridines, which are structurally similar to 1,5-naphthyridines, have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . This suggests that this compound might have similar effects.
Action Environment
It’s known that the reactivity of 1,5-naphthyridines can be influenced by electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . This suggests that similar environmental factors might influence the action of this compound.
properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPDLNSKAAOHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCCN2)NC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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